![molecular formula C22H14N2S B13731071 2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene](/img/structure/B13731071.png)
2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene is an organic compound with the molecular formula C22H14N2S. It is a derivative of dibenzo[b,d]thiophene, where two pyridinyl groups are attached at the 2 and 8 positions of the dibenzo[b,d]thiophene core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene typically involves the functionalization of dibenzo[b,d]thiophene. One common method includes the reaction of dibenzo[b,d]thiophene with pyridine derivatives under specific conditions. For instance, the reaction can be carried out using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where dibenzo[b,d]thiophene is reacted with pyridinyl boronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for industrial purposes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound, making it feasible for large-scale production .
化学反应分析
Types of Reactions
2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridinyl groups or the thiophene core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyridinyl groups or the thiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridinyl or thiophene moieties .
科学研究应用
2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene has several scientific research applications:
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Chemical Sensors: Its ability to coordinate with metal ions makes it useful in the development of chemical sensors for detecting various analytes.
作用机制
The mechanism of action of 2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene is largely dependent on its application. In the context of MOFs and COFs, the compound acts as a ligand that coordinates with metal ions to form porous structures. In OLEDs and OPVs, it functions as an electron-transporting material, facilitating the movement of electrons through the device .
相似化合物的比较
Similar Compounds
Dibenzo[b,d]thiophene: The parent compound without the pyridinyl groups.
2,8-Di(pyridin-3-yl)dibenzo[b,d]thiophene: A similar compound with pyridinyl groups at different positions.
2,8-Di(pyridin-2-yl)dibenzo[b,d]thiophene: Another isomer with pyridinyl groups at the 2 and 8 positions.
Uniqueness
2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene is unique due to the specific positioning of the pyridinyl groups, which can influence its electronic properties and coordination behavior. This makes it particularly suitable for applications in materials science and organic electronics, where precise control over molecular structure is crucial .
属性
分子式 |
C22H14N2S |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
4-(8-pyridin-4-yldibenzothiophen-2-yl)pyridine |
InChI |
InChI=1S/C22H14N2S/c1-3-21-19(13-17(1)15-5-9-23-10-6-15)20-14-18(2-4-22(20)25-21)16-7-11-24-12-8-16/h1-14H |
InChI 键 |
RUYQRQKCZSWGGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C3=CC=NC=C3)C4=C(S2)C=CC(=C4)C5=CC=NC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



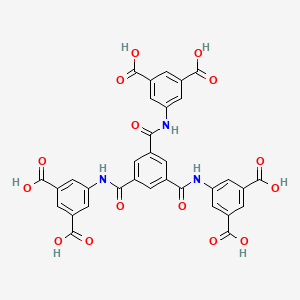
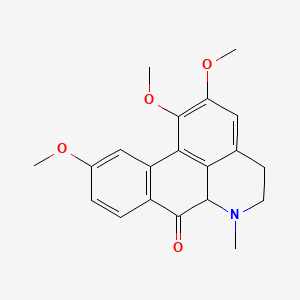

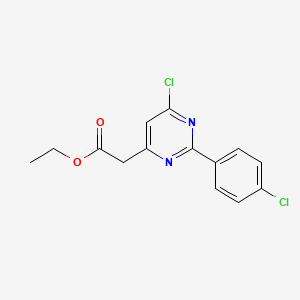
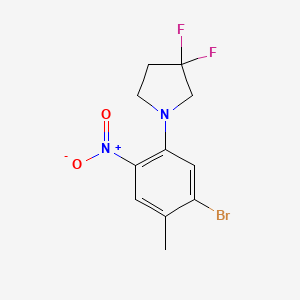
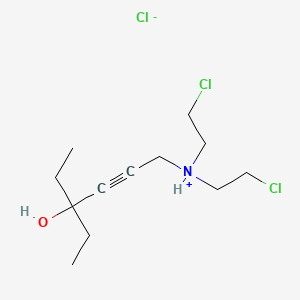
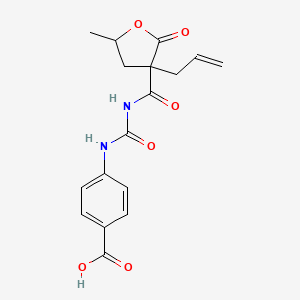
![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)
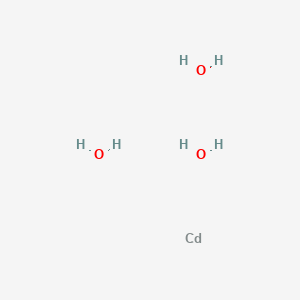
![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731045.png)
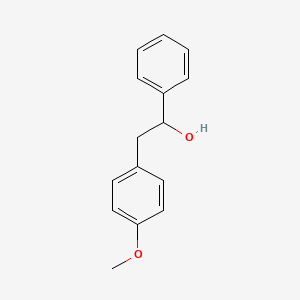

![erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B13731050.png)
